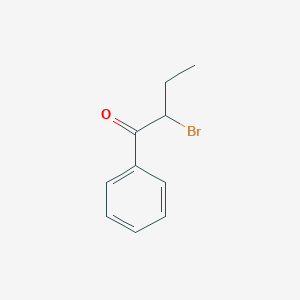

2-Bromo-1-phenylbutan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115003. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHOJNYNXYLUCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20995045 | |

| Record name | 2-Bromo-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73908-28-8, 877-35-0 | |

| Record name | alpha-Bromobutyrophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073908288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 877-35-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-1-phenylbutan-1-one CAS number 877-35-0

An In-depth Technical Guide to 2-Bromo-1-phenylbutan-1-one (CAS 877-35-0)

Foreword for the Advanced Practitioner

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists working with this compound. As a reactive α-bromoketone, this compound is a versatile intermediate with significant applications in pharmaceutical synthesis and as a building block for complex organic scaffolds. Our objective is to move beyond a simple recitation of properties and provide a synthesized, field-proven perspective on its synthesis, reactivity, handling, and analytical characterization. The causality behind procedural choices is emphasized to empower researchers to not only replicate but also adapt these methodologies for novel applications.

Core Compound Profile & Physicochemical Attributes

This compound, also known as α-Bromobutyrophenone, is an organic compound characterized by a butyrophenone core with a bromine substituent at the alpha position to the carbonyl group.[1] This structural arrangement is the primary determinant of its chemical reactivity, making the alpha-carbon a potent electrophilic site.[1] The compound typically presents as a colorless to pale yellow liquid or low-melting solid.[1][2]

| Property | Value | Source(s) |

| CAS Number | 877-35-0 | [1][2] |

| Molecular Formula | C₁₀H₁₁BrO | [1][3] |

| Molecular Weight | 227.10 g/mol | [1][3][4] |

| IUPAC Name | This compound | [1] |

| Synonyms | α-Bromobutyrophenone, 2-Bromobutyrophenone | [1][5] |

| Appearance | Colorless to Pale Yellow Liquid/Oil | [1][2][6] |

| Melting Point | 36 °C | [2] |

| Boiling Point | 145-147 °C @ 14 Torr | [2] |

| Density | ~1.37 g/cm³ | [2] |

| Solubility | Soluble in methanol, chloroform, dichloromethane | [2] |

| Storage | Refrigerated (2-8 °C) | [2] |

Synthesis Methodology: The α-Bromination of Butyrophenone

The most direct and common synthesis of this compound involves the α-bromination of its parent ketone, 1-phenylbutan-1-one (butyrophenone or valerophenone). While classic methods might employ elemental bromine, a more controlled, safer, and high-yield approach utilizes an in-situ generation of the brominating agent or a stable brominating complex.[1][7] The reaction mechanism under acidic conditions proceeds through an enol intermediate, which then performs a nucleophilic attack on the electrophilic bromine source.[8]

Workflow for Synthesis via Oxidative Bromination

Sources

- 1. Buy this compound | 877-35-0 [smolecule.com]

- 2. This compound , 877-35-0 - CookeChem [cookechem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C10H11BrO | CID 52696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-bromobutyrophenone | 877-35-0 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. 2-Bromo-1-phenyl-pentan-1-one synthesis - chemicalbook [chemicalbook.com]

- 8. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-1-phenylbutan-1-one molecular weight and formula C10H11BrO

An In-Depth Technical Guide to 2-Bromo-1-phenylbutan-1-one (C₁₀H₁₁BrO): Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond a simple recitation of facts to provide an in-depth understanding of the compound's synthesis, reactivity, and strategic applications, grounded in established chemical principles and field-proven insights.

Introduction and Core Compound Profile

This compound, also known as 2-bromobutyrophenone, is an α-halogenated ketone that has emerged as a highly versatile and valuable intermediate in modern organic synthesis.[1] Its structure, featuring a reactive bromine atom adjacent to a carbonyl group and stabilized by a phenyl ring, makes it a potent electrophile and a key building block for a wide array of more complex molecules.[1][2] This unique arrangement is the cornerstone of its utility, particularly in the construction of heterocyclic systems and as a precursor to active pharmaceutical ingredients (APIs).[1][3]

This document provides a detailed exploration of its molecular characteristics, reliable synthetic protocols, key reactive pathways, and significant applications, with a focus on the causal relationships that inform experimental design and execution.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1][4] |

| Molecular Formula | C₁₀H₁₁BrO | [1][4][5] |

| Molecular Weight | 227.10 g/mol | [4][6] |

| CAS Number | 877-35-0 | [1][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Canonical SMILES | CCC(C(=O)C1=CC=CC=C1)Br | [1][4] |

| InChI Key | NDHOJNYNXYLUCR-UHFFFAOYSA-N | [1][4][5] |

Synthesis: The α-Bromination of Butyrophenone

The most direct and widely employed method for synthesizing this compound is through the α-bromination of its parent ketone, 1-phenylbutan-1-one (butyrophenone). While various brominating agents can be used, a highly efficient and scalable method involves the in-situ generation of bromine from sodium bromide, offering high yields and purity.[1][7]

Expertise & Causality in Protocol Design

The choice of an oxidant like hydrogen peroxide in the presence of NaBr and an acid is a strategic one. This system avoids the direct handling of highly corrosive and hazardous liquid bromine. The acid protonates the carbonyl oxygen of butyrophenone, catalyzing its tautomerization to the enol form. This enol is the nucleophilic species that attacks the electrophilic bromine generated in situ, leading to selective α-bromination. The reaction is typically high-yielding, often around 95%.[1][7]

Detailed Experimental Protocol: Synthesis via NaBr/H₂O₂

Objective: To synthesize this compound from 1-phenylbutan-1-one with a high yield.

Materials:

-

1-phenylbutan-1-one (Butyrophenone)

-

Sodium Bromide (NaBr)

-

30% Hydrochloric Acid (HCl)

-

30% Hydrogen Peroxide (H₂O₂)

-

Dichloromethane (DCM) or Diethyl Ether for extraction

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, combine 1-phenylbutan-1-one (e.g., 0.1 mol) and sodium bromide (0.3 mol).[7]

-

Acidification: While stirring, add 30% hydrochloric acid (0.2 mol).[7]

-

Oxidant Addition: Cool the flask in an ice bath. Slowly add 30% hydrogen peroxide (0.15 mol) dropwise via a dropping funnel, ensuring the temperature is maintained.[7] The slow addition is critical to control the exothermic reaction and prevent the formation of unwanted byproducts.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir for 1-2 hours at room temperature.[7] The progress can be monitored using Thin-Layer Chromatography (TLC).

-

Workup & Quenching: Once the reaction is complete, transfer the mixture to a separatory funnel. Quench any remaining oxidant by washing with a sodium thiosulfate solution if necessary.

-

Extraction: Extract the product into an organic solvent like dichloromethane. Separate the organic layer.

-

Neutralization & Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid) and then with a saturated brine solution (to remove residual water).[7]

-

Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product, typically a pale yellow oil.[7] Purification, if needed, can be achieved via column chromatography.

Synthesis Workflow Diagram

Caption: Major reaction pathways for this compound.

Applications in Drug Development and Chemical Synthesis

The reactivity profile of this compound makes it a cornerstone intermediate in several high-value applications.

-

Pharmaceutical Intermediate: It is a key starting material for a variety of APIs. [2][3]Its derivatives are investigated for use as central nervous system (CNS) agents (such as antidepressants), anti-inflammatory drugs, and cardiovascular medications. [3]The ability to easily introduce amine or other functionalities allows for the construction of compound libraries for structure-activity relationship (SAR) studies. [2]* Heterocycle Synthesis: The compound is extensively used to build heterocyclic rings, which form the core of many pharmaceuticals. [1]Its role in the Asinger reaction to form thiazolines is a prime example. [1]* Specialty Chemicals and Materials: Beyond pharmaceuticals, it serves as a precursor in the synthesis of polymers, agrochemicals, and other fine chemicals where specific functionalities are required. [1][2][]* Forensic Science: It has been identified in forensic research as an intermediate or byproduct in the clandestine synthesis of synthetic cathinones ("designer drugs"), making its characterization important for law enforcement and toxicology. [1]

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of this compound. The following data are typical for this compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (phenyl group), a methine proton (CH-Br), a methylene group (CH₂), and a terminal methyl group (CH₃). The proton alpha to the bromine and carbonyl will be significantly downfield. |

| ¹³C NMR | A signal for the carbonyl carbon (~190-200 ppm), signals for the aromatic carbons, and signals for the aliphatic carbons, with the carbon bonded to bromine being deshielded. [4] |

| IR Spectroscopy | A strong, characteristic absorption band for the carbonyl (C=O) stretch, typically around 1680-1700 cm⁻¹. [4] |

| Mass Spectrometry (GC-MS) | A molecular ion peak corresponding to the mass of the compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments. [4] |

Safety, Handling, and Storage

As a reactive α-bromoketone, this compound must be handled with strict safety protocols. It is a lachrymator and irritant.

GHS Hazard Information

[4]

| Hazard Code | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Handling and Storage Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure. [9][10]* Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat at all times. [9]* Storage: Store in a tightly sealed, properly labeled container in a refrigerated (2-8°C), dry, and dark environment to prevent degradation. [5][9][10]Amber-colored containers are recommended to protect from light. [9]* Incompatibilities: Avoid contact with strong oxidizing agents and strong bases. [11]* Spills & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal. [9]Dispose of all waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for chemical innovation. Its well-defined reactivity, accessible synthesis, and proven utility make it an indispensable intermediate for scientists in both academic research and industrial drug development. A thorough understanding of its properties, handling requirements, and reaction mechanisms, as detailed in this guide, is crucial for leveraging its full synthetic potential safely and effectively.

References

- Smolecule. (2023, August 15). This compound. Link

- Bloom Tech. (2025, January 8). How Can 2-Bromo-1-Phenyl-Pentan-1-One Be Safely Handled?. Link

- PubChem. This compound | C10H11BrO | CID 52696.

- Sigma-Aldrich. This compound | 877-35-0. Link

- Guidechem. (2022, November 12). What is the synthesis method of 2-BROMO-1-PHENYL-PENTAN-1-ONE?. Link

- Chemsrc. (2025, August 26). 2-Bromo-1-Phenyl-1-Butanone | CAS#:1451-83-8. Link

- PubChemLite. This compound (C10H11BrO). Link

- Santa Cruz Biotechnology. This compound | CAS 877-35-0. Link

- Chemical Synthesis Database. (2025, May 20). 2-bromo-1-phenyl-1-butanone. Link

- Bloom Tech. (2025, January 11).

- CookeChem. This compound, 877-35-0. Link

- BOC Sciences. CAS 49851-31-2 2-BROMO-1-PHENYL-PENTAN-1-ONE. Link

- Bloom Tech. (2025, January 13). What industries use 2-Bromo-1-phenyl-pentan-1-one?. Link

- Fisher Scientific. (2014, September 8).

- Fisher Scientific. (2021, December 24).

- ChemicalBook. 2-Bromo-1-phenyl-pentan-1-one synthesis. Link

Sources

- 1. Buy this compound | 877-35-0 [smolecule.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. This compound | C10H11BrO | CID 52696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 877-35-0 [sigmaaldrich.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 2-Bromo-1-phenyl-pentan-1-one synthesis - chemicalbook [chemicalbook.com]

- 9. bloomtechz.com [bloomtechz.com]

- 10. 2-Bromo-1-Phenyl-1-Butanone | CAS#:1451-83-8 | Chemsrc [chemsrc.com]

- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

An In-depth Technical Guide to 2-bromo-1-phenylbutan-1-one

Abstract

This technical guide provides a comprehensive overview of 2-bromo-1-phenylbutan-1-one, a versatile α-bromoketone intermediate with significant applications in organic synthesis and pharmaceutical development. The document elucidates the compound's chemical identity, physicochemical properties, and stereochemistry. Detailed methodologies for its synthesis are presented, with an emphasis on the underlying reaction mechanisms. The guide further explores the rich reactivity of this compound, focusing on nucleophilic substitution and elimination reactions that enable the construction of complex molecular architectures. Key applications, particularly in the synthesis of heterocyclic compounds and as a precursor for active pharmaceutical ingredients (APIs), are discussed. Furthermore, this guide outlines standard analytical and spectroscopic techniques for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Finally, essential safety and handling protocols are provided to ensure its proper management in a laboratory setting. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Physicochemical Properties

This compound, also known as α-bromobutyrophenone, is an organic compound that plays a crucial role as an intermediate in various synthetic pathways.[1] Its molecular structure consists of a phenyl group attached to a butanone backbone, with a bromine atom substituted at the α-position relative to the carbonyl group.[1] This structural arrangement confers a high degree of reactivity to the molecule, making it a valuable building block in synthetic chemistry.[1]

The compound is typically a colorless to pale yellow liquid under standard conditions.[1] It is classified as an α-bromoketone, a class of compounds known for their utility in forming new carbon-heteroatom and carbon-carbon bonds.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 877-35-0 | [1] |

| Molecular Formula | C₁₀H₁₁BrO | [3][4] |

| Molecular Weight | 227.1 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| SMILES | CCC(C(=O)C1=CC=CC=C1)Br | [3] |

| InChI | InChI=1S/C10H11BrO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | [3] |

| InChI Key | NDHOJNYNXYLUCR-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The primary synthetic route to this compound involves the α-bromination of its corresponding ketone precursor, 1-phenylbutan-1-one (butyrophenone). This electrophilic substitution reaction can be achieved using various brominating agents. A common and effective method utilizes sodium bromide in the presence of an oxidizing agent like hydrogen peroxide and an acid catalyst.[1]

Synthesis Protocol: α-Bromination of 1-phenylbutan-1-one

This protocol describes the synthesis of this compound from 1-phenylbutan-1-one.

Materials:

-

1-phenylbutan-1-one

-

Sodium bromide (NaBr)

-

30% Hydrogen peroxide (H₂O₂)

-

30% Hydrochloric acid (HCl)

-

Saturated sodium carbonate solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Round bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round bottom flask equipped with a stirrer, combine 1-phenylbutan-1-one and sodium bromide.

-

With continuous stirring, add hydrochloric acid to the mixture.

-

Slowly add hydrogen peroxide to the reaction mixture via a dropping funnel. Maintain a controlled addition rate to manage any potential exotherm.

-

Allow the reaction to proceed with stirring for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel and allow the layers to separate.

-

Wash the organic layer with a saturated sodium carbonate solution, followed by a saturated brine solution.

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a bright yellow oily liquid.[5]

-

The crude product can be further purified by column chromatography if necessary. A typical yield for this reaction is around 95% with a purity of 98% as determined by HPLC.[5]

Reaction Mechanism

The α-bromination of ketones can proceed via either an acid-catalyzed or base-catalyzed mechanism. In the described protocol, the acidic conditions facilitate the formation of an enol intermediate, which is the nucleophilic species that reacts with the electrophilic bromine. The hydrogen peroxide acts as an in-situ oxidizing agent for the bromide ions.

Figure 1: Acid-catalyzed α-bromination of 1-phenylbutan-1-one.

Chemical Reactivity and Synthetic Applications

The presence of the bromine atom at the α-position to the carbonyl group makes this compound a highly reactive and versatile synthetic intermediate. Its reactivity is dominated by nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

The bromine atom is a good leaving group and is readily displaced by a wide range of nucleophiles.[1][2] This allows for the introduction of various functional groups at the α-position, leading to the synthesis of diverse molecular scaffolds.[1][2]

-

Synthesis of α-Amino Ketones: Reaction with primary or secondary amines yields β-amino ketones, which are important precursors for many biologically active compounds.[2]

-

Synthesis of α-Azido Ketones: this compound serves as an intermediate in the synthesis of α-azido ketones, which are valuable for constructing biologically significant heterocyclic compounds.[1]

-

Formation of Heterocycles: The compound is utilized in multicomponent reactions, such as the Asinger reaction with ethyl L-cysteine ester, to produce 3-thiazolines, which are of interest in medicinal chemistry.[1]

Figure 2: General scheme for nucleophilic substitution on this compound.

Elimination Reactions

In the presence of a suitable base, this compound can undergo an E2 elimination reaction to form an α,β-unsaturated ketone.[1] The choice of base and reaction conditions can influence the regioselectivity of the elimination.

Applications in Drug Development and Other Fields

The versatility of this compound makes it a valuable precursor in several fields:

-

Pharmaceutical Synthesis: It is a key starting material for the synthesis of various pharmaceuticals.[1][2][6] Its derivatives are explored for potential therapeutic applications in treating a range of diseases.[1] The introduction of bromine into a molecular structure is a known strategy in drug design to enhance biological activity.[7] For instance, brominated intermediates are crucial in the synthesis of drugs for neurological and endocrinological conditions.[8]

-

Organic Synthesis: It serves as a fundamental building block for the synthesis of more complex organic molecules.[1]

-

Material Science: Its reactive nature allows for its use in the creation of polymers and other advanced materials.[1]

-

Forensic Science: The related compound, α-bromovalerophenone, is used in forensic research, particularly in the study of synthetic cathinones.[9] Analytical methods developed for this compound are often applicable to this compound.[9]

Analytical and Spectroscopic Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | The proton spectrum will show characteristic signals for the aromatic protons, the methine proton at the α-position, the methylene protons of the ethyl group, and the terminal methyl protons. The chemical shift of the α-proton will be significantly downfield due to the deshielding effects of the adjacent bromine and carbonyl group. |

| ¹³C NMR | The carbon spectrum will display distinct resonances for the carbonyl carbon, the aromatic carbons, the α-carbon bearing the bromine, and the carbons of the ethyl group. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of the ketone will be observed, typically in the region of 1680-1700 cm⁻¹. C-Br stretching vibrations can also be identified. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine. |

Spectral data for this compound and related compounds are available in public databases such as PubChem and the NIST WebBook.[3][10]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Classification: [3]

-

Harmful if swallowed (Acute toxicity, oral)

-

Causes skin irritation (Skin corrosion/irritation)

-

Causes serious eye irritation (Serious eye damage/eye irritation)

-

Harmful if inhaled (Acute toxicity, inhalation)

-

May cause respiratory irritation

Handling Precautions: [11][12]

-

Work in a well-ventilated area or under a chemical fume hood to minimize vapor exposure.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin and eyes, and do not inhale vapors.

-

Use in a closed system where possible.

-

Store in a cool, dry, and well-ventilated place.

-

Keep containers tightly closed and away from heat, sparks, and open flames.

-

Store refrigerated to maintain stability.

-

Incompatible with strong oxidizing and reducing agents.

In case of accidental release, contain the spill with an inert absorbent material and dispose of it in a tightly closed container in accordance with local regulations.[12]

Conclusion

This compound is a pivotal intermediate in modern organic synthesis, offering a gateway to a wide array of complex molecules, particularly in the realm of pharmaceutical development. Its well-defined reactivity, centered around the α-bromo ketone motif, allows for predictable and efficient synthetic transformations. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and industrial applications. This guide has provided a detailed overview of these aspects, intended to support the work of scientists and professionals in the chemical sciences.

References

- Bloom Tech. (2025, January 8). How Can 2-Bromo-1-Phenyl-Pentan-1-One Be Safely Handled?

- PubChem. This compound.

- Bloom Tech. (2025, January 11). Is 2-Bromo-1-phenyl-pentan-1-one used in chemistry applications?

- Bloom Tech. (2025, January 13). What industries use 2-Bromo-1-phenyl-pentan-1-one?

- Chemsrc. (2025, August 26). 2-Bromo-1-Phenyl-1-Butanone | CAS#:1451-83-8.

- Chemical Synthesis Database. 2-bromo-1-phenyl-1-butanone.

- PubChemLite. This compound (C10H11BrO).

- ResearchGate. (2011). 2-Bromo-1-phenylethanone.

- Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design.

- PYG Lifesciences. (2025, January 21). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs.

- Semantic Scholar. Characteristics And Features Of The Expert Research On α-Bromovalerophenone (2-bromo-1- phenylpentan-1-one).

- NIST WebBook. Ethanone, 2-bromo-1-phenyl-.

Sources

- 1. Buy this compound | 877-35-0 [smolecule.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. This compound | C10H11BrO | CID 52696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 2-Bromo-1-phenyl-pentan-1-one synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. jms.ump.edu.pl [jms.ump.edu.pl]

- 8. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]

- 11. bloomtechz.com [bloomtechz.com]

- 12. 2-Bromo-1-Phenyl-1-Butanone | CAS#:1451-83-8 | Chemsrc [chemsrc.com]

- 13. This compound | 877-35-0 [sigmaaldrich.com]

physical and chemical properties of 2-bromobutyrophenone

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromobutyrophenone

Introduction

2-Bromobutyrophenone, an α-halogenated ketone, is a significant organic compound characterized by a butyrophenone backbone with a bromine atom substituted at the α-carbon (the carbon atom adjacent to the carbonyl group). This unique structural arrangement imparts a high degree of reactivity, establishing 2-bromobutyrophenone as a versatile intermediate in a multitude of organic syntheses. Its utility is particularly pronounced in the pharmaceutical and fine chemical industries, where it serves as a crucial building block for constructing more complex molecular architectures.[1]

This technical guide offers a comprehensive exploration of the , intended for researchers, scientists, and professionals in drug development. The document delves into its structural attributes, reactivity, synthesis, and safety considerations, providing a foundational understanding for its application in a laboratory setting.

Chemical Identity and Structure

The fundamental characteristics of 2-bromobutyrophenone are summarized below, providing a clear identification of the compound.

-

IUPAC Name: 2-Bromo-1-phenylbutan-1-one

-

Synonyms: α-Bromobutyrophenone

-

CAS Number: 877-35-0

-

Molecular Formula: C₁₀H₁₁BrO[2]

-

Molecular Weight: 227.10 g/mol []

The structure of 2-bromobutyrophenone features a phenyl group and a brominated butyl chain attached to a central carbonyl carbon. The bromine atom on the α-carbon is the key to its chemical reactivity.

Physical Properties

The physical characteristics of 2-bromobutyrophenone determine its state and solubility, which are critical parameters for its handling, storage, and use in reactions. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | White solid | [2] |

| Melting Point | 78-81 °C | [2] |

| Boiling Point | ~260 °C | [2] |

| Solubility | Soluble in organic solvents like ethanol and dimethylformamide. | [2] |

Chemical Properties and Reactivity

The chemical behavior of 2-bromobutyrophenone is dominated by the presence of the α-bromo ketone moiety. This functional group creates a highly electrophilic α-carbon, making it a prime target for nucleophilic attack.[4] The electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom enhance this electrophilicity.

Nucleophilic Substitution

The most prominent reaction of 2-bromobutyrophenone is nucleophilic substitution, where the bromine atom is displaced by a wide variety of nucleophiles. This reaction is a cornerstone of its synthetic utility, allowing for the introduction of diverse functional groups at the α-position.

-

Causality of Reactivity: The polarization of the C-Br bond, coupled with the inductive effect of the carbonyl group, makes the bromine atom an excellent leaving group. A broad range of nucleophiles (e.g., amines, alkoxides, thiolates, and carbanions) can readily attack the α-carbon, leading to the formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, or carbon-carbon bonds.

Elimination Reactions

In the presence of a non-nucleophilic base, 2-bromobutyrophenone can undergo dehydrobromination to yield an α,β-unsaturated ketone.[5][6] This elimination reaction, typically following an E2 pathway, is a valuable method for introducing a carbon-carbon double bond conjugated with the carbonyl group.[5][6]

The diagram below illustrates the core reactivity of 2-bromobutyrophenone, highlighting the electrophilic nature of the α-carbon.

Caption: Core reactivity pathways of 2-bromobutyrophenone.

Synthesis of 2-Bromobutyrophenone

The most common and direct method for synthesizing 2-bromobutyrophenone is through the α-bromination of its parent ketone, butyrophenone. This reaction is typically acid-catalyzed, proceeding through an enol intermediate.[5][7]

General Experimental Protocol: Acid-Catalyzed α-Bromination

This protocol is a self-validating system based on established methods for the α-halogenation of ketones.[5][7] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to ensure completion.

Materials:

-

Butyrophenone

-

Molecular Bromine (Br₂)

-

Acetic Acid (as solvent and catalyst)

-

Ice-cold water

-

Sodium bisulfite solution (for quenching excess bromine)

-

Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: Dissolve butyrophenone in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. The flask should be placed in an ice bath to control the reaction temperature.

-

Addition of Bromine: Slowly add a solution of molecular bromine in acetic acid to the stirred ketone solution. The rate of addition should be controlled to maintain the reaction temperature and prevent the accumulation of unreacted bromine.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. The disappearance of the red-brown color of bromine is an indicator of its consumption. Monitor the reaction's progress by TLC.

-

Workup: Once the reaction is complete, pour the reaction mixture into a beaker of ice-cold water. This will precipitate the crude product.

-

Quenching: If any bromine color persists, add a small amount of sodium bisulfite solution to quench the excess bromine.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane).

-

Washing and Drying: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any remaining acetic acid. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude 2-bromobutyrophenone can be further purified by recrystallization.

The following diagram outlines the workflow for the synthesis of 2-bromobutyrophenone.

Caption: Workflow for the synthesis of 2-bromobutyrophenone.

Safety and Handling

2-Bromobutyrophenone is an irritant and should be handled with care in a well-ventilated fume hood.[2][8]

-

Hazards: May cause irritation to the eyes, skin, and respiratory tract.[2][9] Incompatible with strong oxidizing agents and strong bases.[10][11][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety goggles, chemical-resistant gloves, and a lab coat.[2][13]

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[10][13]

-

Skin Contact: Wash the affected area immediately with soap and water.[2][10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10][11]

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[10][13]

-

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[10]

Applications

As a reactive intermediate, 2-bromobutyrophenone is primarily used in organic synthesis.[2][8] Its ability to readily react with nucleophiles makes it a valuable precursor for the synthesis of a variety of compounds, particularly in the development of pharmaceutical agents and other specialty chemicals.[1][8]

References

- 2-bromobutyrophenone - ChemBK. (2024-04-10). ChemBK.

- 2-Bromoisobutyrophenone - NIST WebBook. National Institute of Standards and Technology.

- 2-Bromo isobutyrophenone | CAS 10409-54-8 | Chemical-Suppliers. Chemical-Suppliers.

- 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2025-03-09). Chemistry LibreTexts.

- 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2023-01-29). Chemistry LibreTexts.

- 2-Bromopropiophenone | C9H9BrO | CID 16452 - PubChem. National Center for Biotechnology Information.

- Halogenation Of Ketones via Enols - Master Organic Chemistry. Master Organic Chemistry.

- 2-bromo-3-methylpropiophenone - ChemBK. (2024-04-09). ChemBK.

Sources

- 1. 2-bromo-4-methylpropiophenone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chembk.com [chembk.com]

- 9. 2-Bromo isobutyrophenone | CAS 10409-54-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. 2-Bromopropiophenone(2114-00-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. fishersci.com [fishersci.com]

The Versatile Intermediate: A Technical Guide to 2-Bromo-1-phenylbutan-1-one

This guide provides an in-depth exploration of 2-Bromo-1-phenylbutan-1-one, a pivotal α-bromoketone intermediate, for researchers, scientists, and professionals in drug development. We will delve into its core structural and physicochemical properties, elucidate its synthesis and inherent reactivity, and survey its significant applications, particularly within the pharmaceutical landscape.

Core Structural and Physicochemical Profile

This compound, also known as 2-bromobutyrophenone, is an organic compound featuring a phenyl group connected to a butanone framework with a bromine atom at the alpha (α) position relative to the carbonyl group.[1] This specific arrangement of a carbonyl group, an adjacent bromine atom, and an aromatic ring dictates its chemical behavior and establishes its utility as a versatile synthetic building block.[1][2]

The key structural identifiers and physicochemical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Bromobutyrophenone, 1-Benzoyl-1-bromopropane | Smolecule[1] |

| CAS Number | 877-35-0 | Sigma-Aldrich[4] |

| Molecular Formula | C₁₀H₁₁BrO | [3] |

| Molecular Weight | 227.10 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| SMILES String | CCC(C(=O)C1=CC=CC=C1)Br | [3] |

| InChI | InChI=1S/C10H11BrO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | [3] |

| InChIKey | NDHOJNYNXYLUCR-UHFFFAOYSA-N | [3][4] |

| Storage Temperature | Refrigerated | [4] |

Structural Visualization

The two-dimensional structure of this compound highlights the key functional groups that govern its reactivity.

Caption: 2D Structure of this compound.

Synthesis and Mechanism

The primary route to synthesizing this compound is through the direct α-bromination of its ketone precursor, 1-phenylbutan-1-one (butyrophenone).[5] This reaction is a cornerstone of organic synthesis, leveraging the unique reactivity of the α-carbon.

Causality of the Synthetic Approach

The α-carbon in a ketone is acidic and can be deprotonated to form an enolate or, under acidic conditions, can tautomerize to form an enol. This enol intermediate is electron-rich and acts as a nucleophile, readily attacking electrophilic bromine (Br₂).[6] The acid-catalyzed pathway is generally preferred as it prevents polybromination, which can occur under basic conditions. The mechanism ensures that bromination occurs selectively at the α-position, as this is the site of enol formation.[6]

Experimental Protocol: Acid-Catalyzed α-Bromination of Butyrophenone

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

1-Phenylbutan-1-one (Butyrophenone)

-

Glacial Acetic Acid (solvent)

-

Liquid Bromine (Br₂)

-

Sodium Bicarbonate (NaHCO₃) solution (for quenching)

-

Dichloromethane or Diethyl Ether (extraction solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (drying agent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-phenylbutan-1-one in glacial acetic acid. The flask should be placed in a fume hood due to the hazardous nature of bromine.

-

Bromine Addition: Slowly add a solution of liquid bromine in acetic acid to the stirred ketone solution via the dropping funnel. The addition should be performed at room temperature. A slow, dropwise addition is crucial to control the reaction and prevent side reactions, such as bromination of the aromatic ring.[7]

-

Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. The characteristic red-brown color of bromine will also fade upon reaction.

-

Workup - Quenching: Once the reaction is complete, carefully pour the reaction mixture into an ice-water slurry. Quench any remaining bromine by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane or diethyl ether (2-3 times).

-

Washing and Drying: Combine the organic layers and wash them sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The crude product is typically an oil.

-

Purification (Optional): If necessary, the crude this compound can be purified by vacuum distillation or column chromatography to yield the final product as a colorless to pale yellow liquid.[1]

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The high reactivity of this compound stems from the electrophilic nature of the α-carbon and the fact that bromide is a good leaving group.[2] This makes it a prime substrate for a variety of chemical transformations.

-

Nucleophilic Substitution: This is the most common reaction pathway. The bromine atom can be readily displaced by a wide range of nucleophiles (e.g., amines, thiols, azides) via an Sₙ2 mechanism. This reaction is fundamental for introducing new functional groups and building molecular complexity.[1][8] For instance, reaction with primary amines can yield α-amino ketones, which are important precursors for many pharmaceutical agents.[9]

-

Formation of Heterocycles: Its reactivity is harnessed in multicomponent reactions, such as the Asinger reaction, to synthesize 3-thiazolines and other heterocyclic compounds that are significant in medicinal chemistry.[1]

-

Elimination Reactions: In the presence of a non-nucleophilic base, this compound can undergo an E2 elimination reaction to form α,β-unsaturated ketones.[1][8] These products are valuable Michael acceptors in conjugate addition reactions.[6]

-

Precursor to Other Intermediates: It serves as a starting material for α-azido ketones, which are themselves versatile intermediates for synthesizing biologically important heterocyclic compounds.[1]

Applications in Research and Development

The utility of this compound spans several scientific domains, most notably in pharmaceutical and chemical industries.

Pharmaceutical Drug Development

As a key building block, this compound is integral to the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[10]

-

Antipsychotics: The butyrophenone structure is the backbone of a class of antipsychotic drugs.[5] Brominated derivatives, such as bromperidol, are potent dopamine D2 receptor antagonists used in the treatment of schizophrenia.[11][12] The synthesis of these complex molecules often involves intermediates derived from α-bromobutyrophenones.

-

CNS Agents: Its derivatives are explored for developing drugs targeting the central nervous system, including anxiolytics and antidepressants.[10]

-

Anti-inflammatory and Cardiovascular Drugs: The reactive handle provided by the bromo-ketone functionality allows for its incorporation into more complex structures designed to act as anti-inflammatory agents or cardiovascular medicines.[10]

Organic Synthesis and Material Science

Beyond pharmaceuticals, it is a valuable intermediate in general organic synthesis for creating complex molecules and is used in the production of specialty chemicals and polymers.[1][8]

Forensic Science

It is important to note that this compound and its pentanone analog (α-bromovalerophenone) are known precursors in the illicit synthesis of controlled psychotropic substances, specifically synthetic cathinones like α-PVP and pentedrone.[13] Consequently, its presence can be an indicator in forensic investigations of clandestine laboratories.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

GHS Hazard Statements: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards[3]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

-

Pictograms:

-

Handling Precautions:

-

Work in a well-ventilated chemical fume hood.[14]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry, well-ventilated area, typically under refrigeration, in a tightly sealed container.[4][14]

-

Conclusion

This compound is a quintessential example of a versatile chemical intermediate. Its value is derived from the predictable and potent reactivity of the α-bromoketone moiety, which allows for its strategic incorporation into a vast array of complex molecular targets. For researchers in drug discovery and organic synthesis, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of novel therapeutics and advanced materials.

References

- PubChem. This compound | C10H11BrO | CID 52696.

- The Hive. Aromatic vs aliphatic bromination of butyrophenone. (2002-09-15).

- Knowledge - Bloom Tech. Is 2-Bromo-1-phenyl-pentan-1-one used in chemistry applications? (2025-01-11).

- Chemical Synthesis Database. 2-bromo-1-phenyl-1-butanone. (2025-05-20).

- ACS Publications - The Journal of Organic Chemistry. The Reactions of α-Bromo Ketones with Primary Amines.

- LibreTexts Chemistry. 22.3 Alpha Halogenation of Aldehydes and Ketones.

- Chegg. How would you synthesize 1-bromo-1-phenylbutane starting with benzene as your only source of aromatic compound?

- ResearchGate. Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. (2025-08-06).

- Knowledge - Bloom Tech. What industries use 2-Bromo-1-phenyl-pentan-1-one? (2025-01-13).

- PubMed. Direct Synthesis of α-bromoketones From Alkylarenes by Aerobic Visible Light Photooxidation.

- Wikipedia. Butyrophenone.

- Semantic Scholar. Characteristics And Features Of The Expert Research On α-Bromovalerophenone (2-bromo-1- phenylpentan-1-one).

- PubMed. Clinical study with bromperidol, a new butyrophenone derivative.

Sources

- 1. Buy this compound | 877-35-0 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C10H11BrO | CID 52696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 877-35-0 [sigmaaldrich.com]

- 5. Butyrophenone - Wikipedia [en.wikipedia.org]

- 6. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Aromatic vs aliphatic bromination of butyrophenone , Hive Chemistry Discourse [chemistry.mdma.ch]

- 8. bloomtechz.com [bloomtechz.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bloomtechz.com [bloomtechz.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Clinical study with bromperidol, a new butyrophenone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. 2-Bromo-1-phenyl-pentan-1-one synthesis - chemicalbook [chemicalbook.com]

spectroscopic data for 2-Bromo-1-phenylbutan-1-one (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-1-phenylbutan-1-one

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a significant intermediate in pharmaceutical and organic synthesis.[1] The structural elucidation of this α-bromoketone is critical for ensuring reaction success and purity of downstream products. This document offers field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and practical considerations.

Molecular Structure and Spectroscopic Overview

This compound (CAS No. 877-35-0) possesses a molecular formula of C₁₀H₁₁BrO and a molecular weight of approximately 227.1 g/mol .[2][3] Its structure, featuring a chiral center at the α-carbon, consists of a phenyl ketone core with a bromine atom adjacent to the carbonyl group and an ethyl group extending from the chiral carbon. This arrangement dictates the distinct spectroscopic signatures discussed herein.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information. While experimental spectra are available in databases, the following analysis is based on established chemical shift principles for interpretation.[4]

¹H NMR Spectroscopy

The proton NMR spectrum reveals the electronic environment and connectivity of hydrogen atoms. The electronegativity of the bromine and the carbonyl group significantly influences the chemical shifts of adjacent protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Shift |

|---|---|---|---|---|

| ~ 7.9 - 8.1 | Doublet (d) | 2H | ortho-ArH | Deshielded by the anisotropic effect of the C=O group. |

| ~ 7.4 - 7.6 | Multiplet (m) | 3H | meta, para-ArH | Typical aromatic region for phenyl protons. |

| ~ 5.2 - 5.4 | Triplet (t) | 1H | CH -Br | Strongly deshielded by both the adjacent bromine and carbonyl group. |

| ~ 2.0 - 2.3 | Multiplet (m) | 2H | -CH₂ -CH₃ | Diastereotopic protons adjacent to a chiral center, leading to a complex multiplet. |

| ~ 1.0 - 1.2 | Triplet (t) | 3H | -CH₂-CH₃ | Located in a typical upfield alkyl region, split by the adjacent methylene group. |

Expert Insights: The key signal is the methine proton (CH-Br) at ~5.2-5.4 ppm. Its significant downfield shift is a direct consequence of the additive deshielding effects of the α-bromine and the carbonyl group. The diastereotopic nature of the methylene protons is an important feature, often resulting in a more complex splitting pattern than a simple quartet, which is a direct confirmation of the adjacent chiral center.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number and type of carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Causality Behind the Shift |

|---|---|---|

| ~ 192 - 195 | C =O | The carbonyl carbon is highly deshielded, appearing significantly downfield. |

| ~ 134 - 136 | Ar-C (quaternary) | The ipso-carbon of the phenyl ring attached to the carbonyl group. |

| ~ 128 - 134 | Ar-C H | Aromatic carbons of the phenyl ring. |

| ~ 45 - 50 | C H-Br | The α-carbon, deshielded by the attached bromine atom. |

| ~ 25 - 30 | -C H₂-CH₃ | Methylene carbon of the ethyl group. |

| ~ 11 - 14 | -CH₂-C H₃ | Methyl carbon, appearing in the typical upfield alkyl region. |

Expert Insights: The carbonyl carbon signal is unmistakable due to its large chemical shift. The position of the C-Br carbon at ~45-50 ppm is also highly diagnostic. The chemical shifts of the aromatic carbons can confirm the monosubstituted pattern of the phenyl ring.

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR data acquisition.

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) inside a clean vial.

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.0 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the NMR spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C, and the field frequency should be locked onto the deuterium signal of the solvent.

-

¹H Acquisition: Acquire the proton spectrum. A typical experiment involves 16 scans with a 45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C Acquisition: Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Apply phase and baseline corrections to obtain a clean, interpretable spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is dominated by absorptions from the carbonyl group and the aromatic ring.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

|---|---|---|---|

| ~ 3060 | Medium-Weak | C-H (Aromatic) | Stretching |

| ~ 2970, 2880 | Medium | C-H (Alkyl) | Stretching |

| ~ 1690 | Strong | C=O (Ketone) | Stretching |

| ~ 1595, 1450 | Medium | C=C (Aromatic) | Stretching |

| ~ 750, 690 | Strong | C-H (Aromatic) | Out-of-plane Bending |

| ~ 600 - 700 | Medium-Weak | C-Br | Stretching |

Expert Insights: The most prominent peak will be the strong C=O stretch at approximately 1690 cm⁻¹. The position of this peak is indicative of an aryl ketone. The presence of both aromatic and aliphatic C-H stretches confirms the overall structure. The two strong bands in the 690-750 cm⁻¹ region are highly characteristic of a monosubstituted benzene ring. The C-Br stretch is often weak and can sometimes be difficult to assign definitively in a complex fingerprint region.

Experimental Protocol for FTIR Data Acquisition (Neat Liquid)

-

Sample Application: As this compound is a liquid, a small drop can be placed directly between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[4]

-

Plate Assembly: Gently press the plates together to form a thin capillary film of the sample.

-

Data Acquisition: Place the salt plate assembly in the sample holder of the FTIR spectrometer.

-

Background Scan: Run a background scan with empty salt plates to subtract the absorbance from the atmosphere (CO₂, H₂O) and the plates themselves.

-

Sample Scan: Run the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique for this class of compounds.

Table 4: Predicted Major Fragments in EI-MS

| m/z (Mass/Charge) | Proposed Fragment | Identity |

|---|---|---|

| 226 / 228 | [C₁₀H₁₁BrO]⁺ | Molecular Ion (M⁺, M+2) |

| 147 | [M - Br]⁺ | Loss of a bromine radical |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation (base peak) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 57 | [C₄H₉]⁺ | Butyl cation (from α-cleavage) or loss of benzoyl |

Expert Insights: The molecular ion peak should be visible with its characteristic isotopic pattern for bromine (M⁺ and M+2 peaks with nearly 1:1 intensity). The most significant fragmentation pathway for α-bromoketones is the cleavage of the C-Br bond. However, the most stable fragment, and therefore likely the base peak, is the benzoyl cation (m/z 105) formed by α-cleavage between the carbonyl carbon and the α-carbon. The presence of this fragment is a strong indicator of the phenyl ketone substructure.

Caption: Predicted EI-MS fragmentation of the title compound.

Experimental Protocol for GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Method: Inject a small volume (e.g., 1 µL) into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to separate the analyte from any impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).

-

MS Ionization: The eluent from the GC column is directed into the ion source of the mass spectrometer, typically operating under electron ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected. The spectrum is recorded over a mass range of m/z 40-400.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive toolkit for the structural verification of this compound. The key diagnostic features are the downfield-shifted α-proton in the ¹H NMR, the carbonyl and C-Br carbon signals in the ¹³C NMR, the strong C=O absorption in the IR spectrum, and the characteristic benzoyl cation base peak in the mass spectrum. Adherence to rigorous experimental protocols is essential for obtaining high-quality, reproducible data, which is paramount for researchers in drug development and synthetic chemistry.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Chemical Synthesis Database. (2025, May 20). 2-bromo-1-phenyl-1-butanone.

- NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. NIST Chemistry WebBook.

- Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 22(8), 1213.

- PubChem. (n.d.). 2-Bromo-1-phenyl-pentan-1-one. National Center for Biotechnology Information.

- NIST. (n.d.). Mass spectrum of Ethanone, 2-bromo-1-phenyl-. NIST Chemistry WebBook.

- PubChemLite. (n.d.). This compound (C10H11BrO).

Sources

solubility of 2-Bromo-1-phenylbutan-1-one in organic solvents

An In-depth Technical Guide to the Solubility of 2-Bromo-1-phenylbutan-1-one in Organic Solvents

Executive Summary

This compound is an α-bromoketone intermediate with significant applications in organic synthesis and pharmaceutical development.[1] Its utility in these fields is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility profile essential for reaction optimization, product purification, and formulation. This guide provides a comprehensive analysis of the solubility of this compound based on its molecular structure and established chemical principles. While specific quantitative solubility data is not extensively published, this document synthesizes predictive insights and provides a robust experimental framework for its empirical determination. We will explore the theoretical underpinnings of its solubility, present a predicted solubility profile across a range of common organic solvents, and detail a step-by-step protocol for accurate quantitative measurement.

Introduction to this compound: A Profile

This compound is an organic compound with the molecular formula C₁₀H₁₁BrO and a molecular weight of approximately 227.10 g/mol .[1][2] Structurally, it is characterized by a phenyl group attached to a butanone backbone, with a bromine atom at the alpha (α) position relative to the carbonyl group.[1] This arrangement makes it a valuable and reactive intermediate in various chemical transformations, including nucleophilic substitutions and the synthesis of heterocyclic compounds.[1]

The efficiency of these synthetic applications is critically dependent on the choice of solvent. A suitable solvent must not only dissolve the reactants to facilitate molecular interaction but also remain inert to the reaction conditions and allow for effective product isolation. Therefore, a predictive understanding and the ability to experimentally verify the solubility of this compound are paramount for any researcher utilizing this compound.

Key Molecular and Physical Properties:

-

CAS Number: 877-35-0[3]

-

Molecular Formula: C₁₀H₁₁BrO[2]

-

Molecular Weight: 227.10 g/mol [2]

-

Appearance: Colorless to pale yellow liquid[1]

-

Classification: α-bromoketone[1]

Theoretical Principles of Solubility: A Structural Analysis

The solubility of a compound is dictated by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[4] The molecular structure of this compound possesses both polar and non-polar characteristics, suggesting a nuanced solubility profile.

-

Polar Features: The molecule contains a polar carbonyl group (C=O) and a polar carbon-bromine (C-Br) bond. These groups can participate in dipole-dipole interactions with polar solvents.

-

Non-Polar Features: The presence of a non-polar phenyl ring and an ethyl group (-CH₂CH₃) constitutes a significant portion of the molecule. These regions interact primarily through weaker London dispersion forces, favoring solubility in non-polar solvents.

This dual nature means that the compound's solubility will be highest in solvents that can effectively solvate both its polar and non-polar regions, such as moderately polar organic solvents. Its solubility in highly polar protic solvents like water is expected to be limited due to the large, non-polar hydrocarbon portion of the molecule.[5]

Caption: Molecular features of this compound and their affinity for different solvent classes.

Predicted Qualitative Solubility Profile

Based on the structural analysis, a qualitative prediction of solubility in common laboratory solvents can be made. This table serves as a practical guide for initial solvent screening. It is important to note that these are predictions; empirical verification is always recommended.[6]

| Solvent Classification | Solvent Name | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM) | High / Miscible | The polarity is suitable for interacting with the C=O and C-Br bonds, while its organic nature accommodates the non-polar regions.[7] |

| Acetone | High / Miscible | The carbonyl group in acetone interacts well with the polar functionalities of the solute.[5] | |

| Ethyl Acetate | High / Miscible | Offers a balance of polarity and hydrocarbon character, making it an effective solvent. | |

| Tetrahydrofuran (THF) | High / Miscible | A good general-purpose solvent for moderately polar organic compounds. | |

| Acetonitrile | Moderate | More polar than the solute; solubility may be slightly lower than in DCM or acetone. | |

| Polar Protic | Ethanol | High / Miscible | The ethyl chain of ethanol interacts favorably with the non-polar parts, while the hydroxyl group can interact with the polar groups.[7] |

| Methanol | Moderate | More polar than ethanol, which may slightly reduce its effectiveness at solvating the non-polar phenyl and ethyl groups. | |

| Water | Very Low / Insoluble | The large non-polar structure of the molecule prevents significant dissolution in the highly polar, hydrogen-bonded network of water.[5] | |

| Non-Polar | Toluene | Moderate to High | The aromatic ring of toluene interacts favorably with the phenyl group of the solute via π-stacking and dispersion forces. |

| Hexane | Low to Moderate | Primarily interacts via dispersion forces. The polarity of the carbonyl and C-Br groups may limit high solubility. | |

| Diethyl Ether | High / Miscible | Its slight polarity and hydrocarbon nature make it an excellent solvent for compounds with mixed characteristics. |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, a systematic experimental approach is necessary. The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a compound at a specific temperature.

4.1. Safety and Handling

-

Hazards: this compound is harmful if swallowed or inhaled, causes skin irritation, and serious eye irritation.[2]

-

Precautions: All work should be conducted in a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8]

-

Waste Disposal: All organic waste should be collected in a designated container for proper disposal according to institutional guidelines.[9]

4.2. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Magnetic stirrer and stir bars or a thermostatted shaker

-

Constant temperature bath or incubator

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.45 µm, solvent-compatible)

-

Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

4.3. Step-by-Step Methodology

-

Preparation: Set the constant temperature bath or shaker to the desired experimental temperature (e.g., 25 °C).

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid or a separate liquid phase at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen solvent into each vial.

-

Equilibration: Cap the vials tightly and place them in the thermostatted shaker. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary and should be determined by preliminary experiments.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours (e.g., 4-6 hours) to allow the excess solute to settle.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial or a volumetric flask for dilution. This step is critical to remove any undissolved microparticles.

-

Quantification: Determine the concentration of the solute in the filtered sample using a pre-calibrated analytical method (e.g., HPLC).

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and any dilutions performed.

Caption: Experimental workflow for the quantitative determination of solubility.

Conclusion

This compound exhibits a solubility profile consistent with its amphipathic molecular structure. It is predicted to be highly soluble in a range of common organic solvents, including dichloromethane, ethanol, acetone, and diethyl ether, while demonstrating poor solubility in water. This guide provides the theoretical foundation for making informed solvent choices and a detailed, self-validating experimental protocol for researchers to determine precise quantitative solubility data. Such empirical data is invaluable for optimizing reaction conditions, developing purification strategies, and advancing the synthetic and pharmaceutical applications of this versatile compound.

References

- Ozon Chemical. 2-Bromo-1-phenylpentan-1-one.

- Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- University of Colorado Boulder. (2021). Experiment: Solubility of Organic & Inorganic Compounds.

- PubChem. This compound. National Center for Biotechnology Information.

- Chemsrc. (2023, August 26). 2-Bromo-1-Phenyl-1-Butanone | CAS#:1451-83-8.

- Solubility of Things. 2-Bromo-1-phenylpropan-1-one.

- Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- ChemSynthesis. 2-bromo-1-phenyl-1-butanone.

- Chemistry LibreTexts. (2022, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Fiveable. α-bromoketone Definition.

Sources

- 1. Buy this compound | 877-35-0 [smolecule.com]

- 2. This compound | C10H11BrO | CID 52696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 877-35-0 [sigmaaldrich.com]

- 4. chem.ws [chem.ws]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ozonchemical.com [ozonchemical.com]

- 8. 2-Bromo-1-Phenyl-1-Butanone | CAS#:1451-83-8 | Chemsrc [chemsrc.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Navigating the Chemistry of 2-Bromo-1-phenylbutan-1-one: A Guide to Hazards and Safe Handling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-1-phenylbutan-1-one is a member of the α-haloketone class of organic compounds, characterized by a bromine atom on the carbon adjacent to the carbonyl group.[1] This structural feature makes it a highly valuable and reactive intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals.[1][2] Its utility stems from the bromine atom's ability to act as an effective leaving group in nucleophilic substitution reactions and its role in forming heterocyclic structures.[1] However, the same reactivity that makes this compound synthetically useful also imparts significant physiological hazards. This guide provides a comprehensive overview of the hazards associated with this compound and outlines rigorous safety protocols to ensure its handling with the highest degree of caution and care in a laboratory setting.

Section 1: Hazard Identification and Toxicological Profile

A thorough understanding of the inherent hazards of this compound is foundational to its safe use. The primary hazards are associated with its acute toxicity and corrosive properties, which are typical of many α-bromo ketones.

Globally Harmonized System (GHS) Classification

The compound is classified under GHS with several warnings, indicating a multi-faceted risk profile.[3] The primary hazard statements associated with this compound are summarized below.

| GHS Hazard Statement | Code | Description | Primary Route(s) of Concern |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[3][4] | Ingestion |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[3] | Inhalation |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3][4] | Dermal Contact |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[3][4] | Ocular Contact |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[3][4] | Inhalation |

Note: Some safety data for structurally similar compounds also indicate a potential for causing severe skin burns and eye damage (H314), which should be considered a potential hazard for this compound as well.[5][6]

Toxicological Endpoints

-

Acute Toxicity (Oral, Inhalation): The compound is classified as harmful if ingested or inhaled.[3] The mechanism of toxicity for α-haloketones often involves alkylation of biological nucleophiles, such as amino acid residues in proteins and DNA bases, leading to cellular dysfunction.

-

Skin and Eye Irritation/Corrosion: Direct contact with the skin or eyes can cause significant irritation, and potentially severe burns.[5][6][7] α-Bromo ketones are known lachrymators, meaning they can cause tearing and intense eye pain upon exposure to vapors. This is a critical consideration, as even minor exposure can be debilitating.

-

Respiratory Irritation: Inhalation of vapors or aerosols can lead to irritation of the nose, throat, and lungs.[3][4] Symptoms may include coughing, shortness of breath, and a burning sensation in the respiratory tract.

Physicochemical and Reactivity Hazards

Beyond its physiological effects, this compound presents chemical hazards that must be managed.

-

Reactivity: The carbon-bromine bond is susceptible to cleavage. The compound can react vigorously with strong reducing agents, and oxidizing agents should be avoided.[7][8]

-

Hydrolysis: Under certain conditions, particularly in the presence of moisture, the compound may hydrolyze, releasing corrosive and toxic hydrogen bromide (HBr) gas.[7]

-

Thermal Decomposition: When heated to decomposition, it can emit toxic fumes of carbon monoxide and hydrogen bromide.[8] Therefore, reactions should be conducted with careful temperature control.

Section 2: Risk Assessment and Exposure Control

A systematic approach to risk management is essential. The hierarchy of controls provides a framework for implementing the most effective safety measures.

Caption: Risk assessment and control workflow for handling hazardous chemical compounds.

Engineering Controls

Engineering controls are the most critical line of defense as they isolate the researcher from the hazard.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and the entire reaction setup, must be conducted inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).[7][8] This is non-negotiable and serves to contain vapors and prevent inhalation exposure.

-